chemical structure and properties of 3-((1H-Imidazol-4-yl)methyl)piperidine
chemical structure and properties of 3-((1H-Imidazol-4-yl)methyl)piperidine
An In-Depth Technical Guide to 4-((1H-Imidazol-1-yl)methyl)piperidine: Structure, Properties, and Therapeutic Potential
Foreword
Initial research into the compound 3-((1H-Imidazol-4-yl)methyl)piperidine revealed a significant scarcity of publicly available scientific literature and data. To provide a comprehensive and scientifically rigorous guide, the focus of this document has been shifted to a closely related, well-documented analogue: 4-((1H-Imidazol-1-yl)methyl)piperidine . This compound shares the key structural motifs of an imidazole ring and a piperidine ring linked by a methylene bridge, and its study offers valuable insights into the chemical and pharmacological properties of this class of molecules. This guide is intended for researchers, scientists, and professionals in drug development, providing a detailed exploration of its chemical architecture, physicochemical properties, synthesis, and pharmacological profile, with a particular emphasis on its role as a modulator of the histamine H3 receptor.
Chemical Structure and Properties
1.1. Molecular Identity
4-((1H-Imidazol-1-yl)methyl)piperidine is a heterocyclic compound featuring a piperidine ring bonded to an imidazole ring through a methylene linker. The nitrogen at position 1 of the imidazole ring is connected to the methyl group, which is in turn attached to the 4th position of the piperidine ring.
Table 1: Chemical Identifiers for 4-((1H-Imidazol-1-yl)methyl)piperidine
| Identifier | Value | Source |
| IUPAC Name | 4-((1H-Imidazol-1-yl)methyl)piperidine | PubChem[1] |
| Molecular Formula | C9H15N3 | PubChem[1] |
| Molecular Weight | 165.24 g/mol | PubChem |
| CAS Number | 87299-46-9 | PubChem |
| PubChem CID | 22662917 | PubChem[1] |
| SMILES | C1CN(CC2CCNCC2)C=N1 | PubChem |
| InChI Key | WFCHEWBSRYZNFZ-UHFFFAOYSA-N | Sigma-Aldrich |
1.2. Physicochemical Properties
The physicochemical properties of 4-((1H-Imidazol-1-yl)methyl)piperidine and its commonly used dihydrochloride salt are crucial for its handling, formulation, and pharmacokinetic profile.
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Appearance | Solid (dihydrochloride salt) | Sigma-Aldrich |
| Molecular Weight (Dihydrochloride) | 238.16 g/mol | Sigma-Aldrich |
| XLogP3 | 0.8 | A measure of lipophilicity |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 31.9 Ų | PubChem |
| Storage Class | 11 - Combustible Solids | Sigma-Aldrich |
Synthesis and Characterization
While specific synthetic procedures for 4-((1H-Imidazol-1-yl)methyl)piperidine are not extensively detailed in publicly available literature, a plausible synthetic route can be devised based on established methods for N-alkylation of imidazoles and the synthesis of related compounds.
2.1. Proposed Synthetic Pathway
A common and effective method for the synthesis of such compounds involves the nucleophilic substitution of a suitable leaving group on the piperidine moiety by the imidazole nitrogen.
Caption: Proposed synthesis of 4-((1H-Imidazol-1-yl)methyl)piperidine.
2.2. Step-by-Step Experimental Protocol (Hypothetical)
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Deprotonation of Imidazole: To a solution of imidazole in an anhydrous aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH) portion-wise at 0°C. The reaction is stirred for a set period to allow for the formation of the imidazolide anion.
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Nucleophilic Substitution: A solution of 4-(chloromethyl)piperidine hydrochloride in DMF is then added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
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Work-up and Extraction: Upon completion, the reaction is quenched with water, and the product is extracted into an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product is then purified using column chromatography on silica gel to yield the pure 4-((1H-Imidazol-1-yl)methyl)piperidine.
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Salt Formation (Optional): The free base can be converted to its dihydrochloride salt by treatment with hydrochloric acid in a suitable solvent like ethanol or isopropanol for improved stability and solubility.
2.3. Analytical Characterization
The structural confirmation and purity assessment of the synthesized compound would be carried out using standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the connectivity of the atoms and the overall structure of the molecule.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the compound, confirming its elemental composition.
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High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the final compound.
Pharmacological Profile and Mechanism of Action
The primary pharmacological interest in 4-((1H-Imidazol-1-yl)methyl)piperidine and its analogues lies in their activity at histamine receptors, particularly the H3 receptor.
3.1. The Histamine H3 Receptor
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. As such, it is a significant target for the development of drugs for neurological and psychiatric disorders.
3.2. Activity of Imidazole-Piperidine Scaffolds
A positional isomer, 4-(1H-imidazol-4-ylmethyl)piperidine , has been identified as a potent and selective histamine H3 receptor agonist.[2][3] This suggests that the 4-((1H-Imidazol-1-yl)methyl)piperidine scaffold is highly compatible with the H3 receptor binding site. Furthermore, modifications to this scaffold have led to the development of novel histamine H3 receptor antagonists.[4]
Caption: Modulation of neurotransmitter release by H3 receptor ligands.
3.3. Therapeutic Potential
Given the likely interaction with the histamine H3 receptor, 4-((1H-Imidazol-1-yl)methyl)piperidine and its derivatives could be investigated for a range of therapeutic applications, including:
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Cognitive Disorders: H3 receptor antagonists are known to enhance cognitive function and are being explored for the treatment of Alzheimer's disease and ADHD.
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Sleep-Wake Disorders: The modulation of histamine levels in the brain by H3 receptor ligands makes them potential treatments for narcolepsy and other sleep disorders.
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Pain Management: H3 receptors are involved in the modulation of pain perception, suggesting a potential role for these compounds as analgesics.
Experimental Workflows for Further Research
4.1. In Vitro Characterization
A crucial step in characterizing a novel compound is to determine its affinity and functional activity at its putative target.
Workflow for Receptor Binding and Functional Assays:
Caption: Workflow for in vitro characterization of receptor activity.
4.2. In Vivo Studies
Following in vitro characterization, promising compounds would be evaluated in animal models to assess their pharmacokinetic properties and efficacy in relevant disease models.
Conclusion
4-((1H-Imidazol-1-yl)methyl)piperidine represents a valuable chemical scaffold with significant potential for the development of novel therapeutics, particularly those targeting the histamine H3 receptor. Its structural simplicity and amenability to chemical modification make it an attractive starting point for medicinal chemistry campaigns. Further investigation into its synthesis, pharmacology, and in vivo activity is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding of its chemical and pharmacological properties to aid future research and development efforts.
References
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PubChem. 4-((1H-Imidazol-1-yl)methyl)piperidine. National Center for Biotechnology Information. [Link]
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Vollinga, R. C., de Koning, J. P., Jansen, F. P., Leurs, R., Menge, W. M., & Timmerman, H. (1994). A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. Journal of Medicinal Chemistry, 37(3), 332–333. [Link]
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PubChem. 4-(1H-Imidazol-4-yl)piperidine dihydrochloride. National Center for Biotechnology Information. [Link]
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Aslanian, R., et al. (2007). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 17(15), 4234-4238. [Link]
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Vollinga, R. C., de Koning, J. P., Jansen, F. P., Leurs, R., Menge, W. M., & Timmerman, H. (1994). A New Potent and Selective Histamine H3 Receptor Agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. Journal of Medicinal Chemistry, 37(3), 332-333. [Link]
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